molecular formula C12H12IN3O4 B13934739 tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate

tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate

Cat. No.: B13934739
M. Wt: 389.15 g/mol
InChI Key: OUCJNGASOUQXKI-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of tert-butyl, iodo, and nitro functional groups attached to the indazole core

Preparation Methods

The synthesis of tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Iodination: The addition of an iodine atom to the indazole ring.

    tert-Butyl Protection: The protection of the carboxyl group with a tert-butyl group.

The reaction conditions often involve the use of strong acids for nitration, iodine or iodinating agents for iodination, and tert-butyl alcohol or tert-butyl chloride for the protection step. Industrial production methods may involve optimization of these steps to improve yield and selectivity .

Chemical Reactions Analysis

tert-Butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the indazole ring.

Common reagents used in these reactions include palladium catalysts for substitution, hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indazole core can interact with biological macromolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate can be compared with other indazole derivatives such as:

  • tert-Butyl 3-iodo-1H-indazole-1-carboxylate
  • tert-Butyl 7-bromo-1H-indazole-1-carboxylate
  • tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate

These compounds share similar structural features but differ in the nature and position of substituents. The presence of different functional groups can significantly alter their chemical reactivity and biological activity, making each compound unique in its applications .

Properties

IUPAC Name

tert-butyl 3-iodo-4-nitroindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN3O4/c1-12(2,3)20-11(17)15-7-5-4-6-8(16(18)19)9(7)10(13)14-15/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCJNGASOUQXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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